![molecular formula C15H18O5 B14237369 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde CAS No. 213273-98-4](/img/structure/B14237369.png)
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C14H18O5. This compound is characterized by the presence of two ethenyloxyethoxy groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde typically involves the reaction of 2,5-dihydroxybenzaldehyde with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with vinyl ether to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethenyloxyethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the ethenyloxyethoxy groups under mild conditions.
Major Products Formed
Oxidation: 2,5-Bis[2-(ethenyloxy)ethoxy]benzoic acid.
Reduction: 2,5-Bis[2-(ethenyloxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The ethenyloxyethoxy groups can also participate in interactions with other molecules, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Similar structure but with benzyloxy groups instead of ethenyloxyethoxy groups.
2,5-Dihydroxybenzaldehyde: Lacks the ethenyloxyethoxy groups.
2,5-Dimethoxybenzaldehyde: Contains methoxy groups instead of ethenyloxyethoxy groups
Uniqueness
2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde is unique due to the presence of ethenyloxyethoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
213273-98-4 |
|---|---|
分子式 |
C15H18O5 |
分子量 |
278.30 g/mol |
IUPAC名 |
2,5-bis(2-ethenoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18O5/c1-3-17-7-9-19-14-5-6-15(13(11-14)12-16)20-10-8-18-4-2/h3-6,11-12H,1-2,7-10H2 |
InChIキー |
KEECVYOFVZMHLJ-UHFFFAOYSA-N |
正規SMILES |
C=COCCOC1=CC(=C(C=C1)OCCOC=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
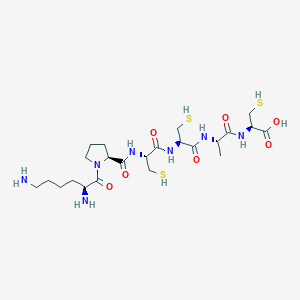
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
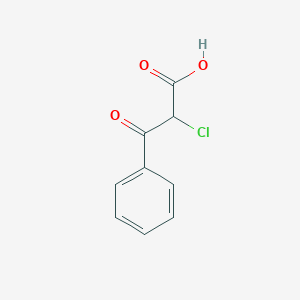
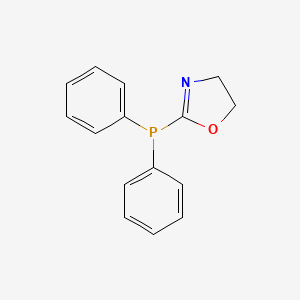
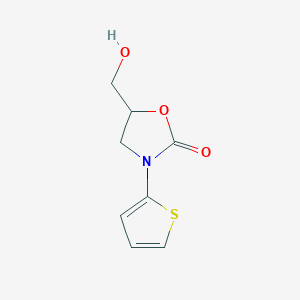
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
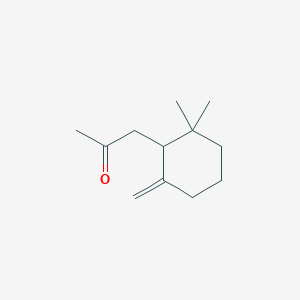
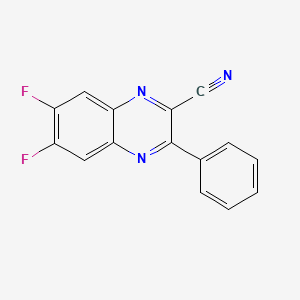
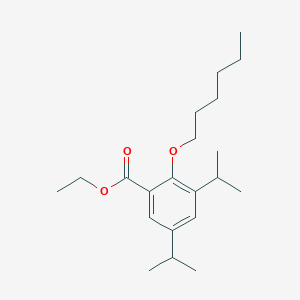
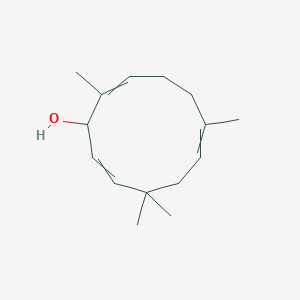
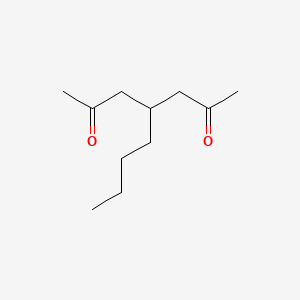
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)
